2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound It features a unique structure that combines a triazolopyrimidine moiety with an octahydropyrrolopyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes and receptors, modulating their activity. The triazolopyrimidine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a triazolopyrimidine moiety with an octahydropyrrolopyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-benzyl-2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H20N6O2/c1-12-13(2)23-20-21-11-22-26(20)17(12)24-9-15-16(10-24)19(28)25(18(15)27)8-14-6-4-3-5-7-14/h3-7,11,15-16H,8-10H2,1-2H3 |
InChI Key |
GVHLGOMVBWGIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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